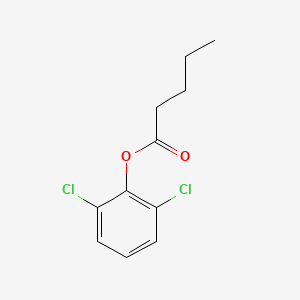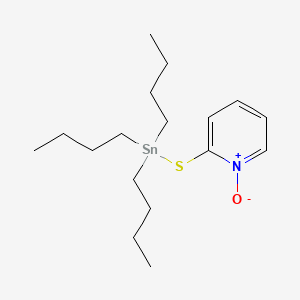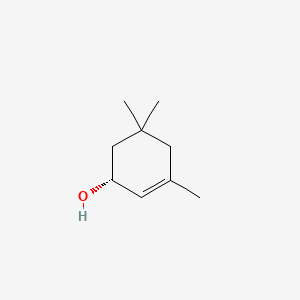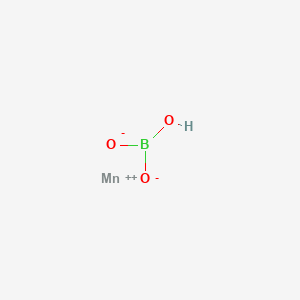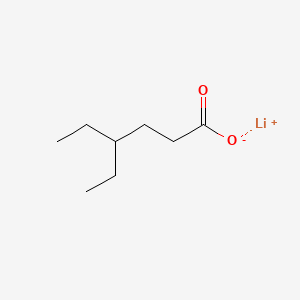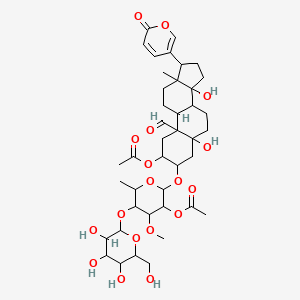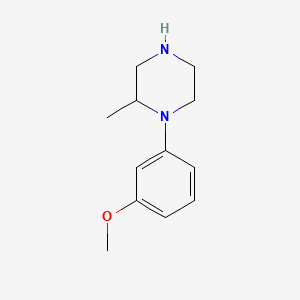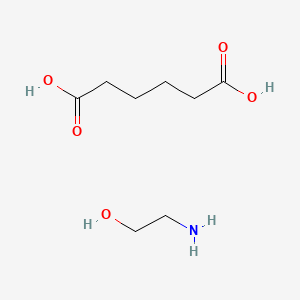
Einecs 249-499-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . 1,3,5-Triazine-2,4,6-triamine is a triazine derivative, which is a class of nitrogen-containing heterocycles.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through various methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to facilitate the process. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 10 to 20 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as metal oxides or zeolites can enhance the efficiency of the reaction. The final product is purified through crystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of halogenated triazine compounds.
科学研究应用
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of herbicides, dyes, and resins due to its stability and reactivity.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Another triazine derivative used in the production of disinfectants and herbicides.
Melamine: Used in the production of plastics and laminates, known for its high nitrogen content and flame-retardant properties.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields, from chemistry to medicine.
属性
CAS 编号 |
29194-47-6 |
|---|---|
分子式 |
C8H17NO5 |
分子量 |
207.22 g/mol |
IUPAC 名称 |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C2H7NO/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2 |
InChI 键 |
NZYPTWFKRQMGMS-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N |
相关CAS编号 |
24625-16-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


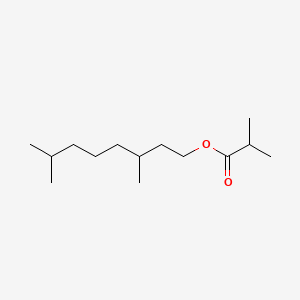

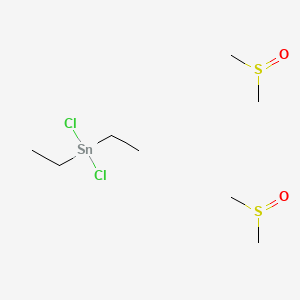
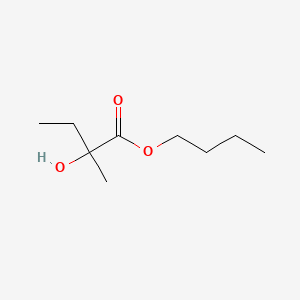
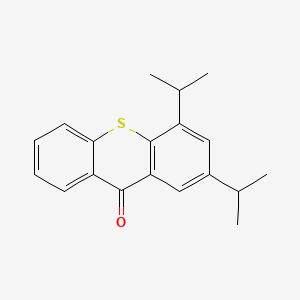
![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
